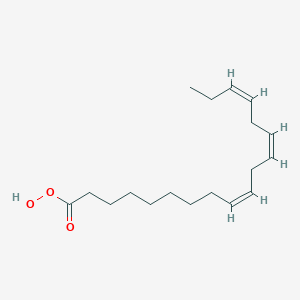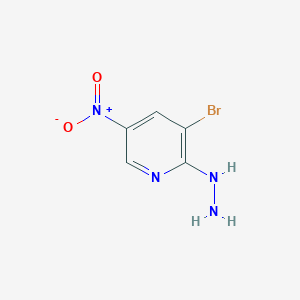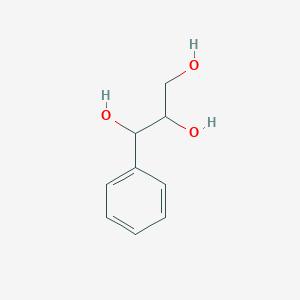
1-Phenylglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylglycerol is a chemical compound that is widely used in scientific research. It is a chiral molecule with a phenyl group attached to a glycerol backbone. This compound has been studied for its various applications in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 1-Phenylglycerol is not fully understood. However, it is believed to interact with various cellular components such as enzymes, receptors, and ion channels. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can enhance cognitive function.
Biochemische Und Physiologische Effekte
1-Phenylglycerol has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, 1-Phenylglycerol has been shown to have anti-tumor properties and can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Phenylglycerol in lab experiments is its chiral nature. It can be used as a chiral building block for the synthesis of chiral compounds. Additionally, it can be used as a chiral stationary phase in chromatography. However, one of the limitations of using 1-Phenylglycerol is its low solubility in water. This can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 1-Phenylglycerol. One direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential use as a chiral stationary phase in chromatography. Additionally, the study of its anti-inflammatory, antioxidant, and anti-tumor properties could lead to the development of new pharmaceuticals. Finally, the study of its interaction with cellular components could lead to a better understanding of its mechanism of action.
Conclusion:
In conclusion, 1-Phenylglycerol is a chiral molecule with various applications in scientific research. It can be synthesized through various methods and has been studied for its potential use as a chiral building block, chiral stationary phase, and for its various biochemical and physiological effects. While there are advantages and limitations to using 1-Phenylglycerol in lab experiments, there are also several future directions for its study that could lead to the development of new pharmaceuticals and a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of 1-Phenylglycerol can be achieved through various methods. One of the most common methods is the reduction of benzoyl glycerol with sodium borohydride. Another method involves the reaction of phenylmagnesium bromide with glycidol. The yield of 1-Phenylglycerol can be improved by optimizing the reaction conditions such as temperature, pressure, and reactant concentrations.
Wissenschaftliche Forschungsanwendungen
1-Phenylglycerol has been extensively studied for its various applications in scientific research. It is used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and natural products. It is also used as a precursor for the synthesis of chiral surfactants, which have applications in the food, cosmetic, and pharmaceutical industries. Additionally, 1-Phenylglycerol has been studied for its potential use as a chiral stationary phase in chromatography.
Eigenschaften
CAS-Nummer |
16354-95-3 |
|---|---|
Produktname |
1-Phenylglycerol |
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
1-phenylpropane-1,2,3-triol |
InChI |
InChI=1S/C9H12O3/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-12H,6H2 |
InChI-Schlüssel |
CCFAGRVEHSCROQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(CO)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(CO)O)O |
Andere CAS-Nummern |
63157-81-3 16354-95-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



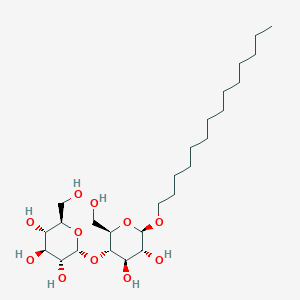
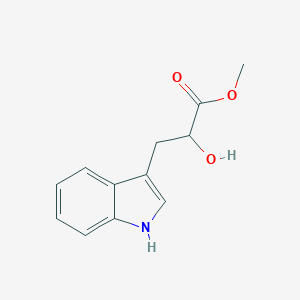
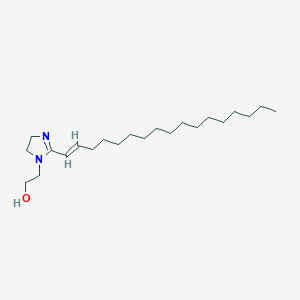
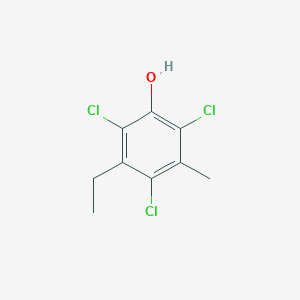
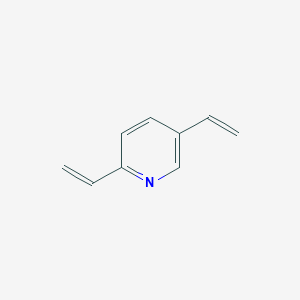
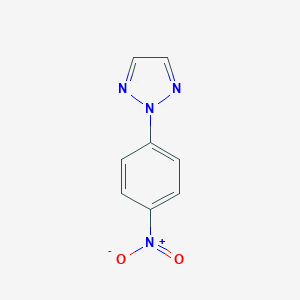

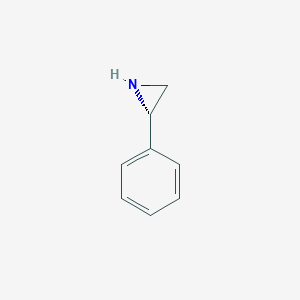
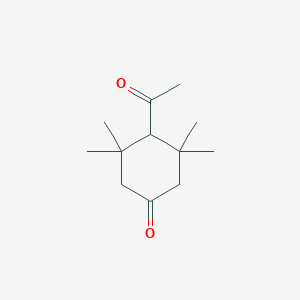
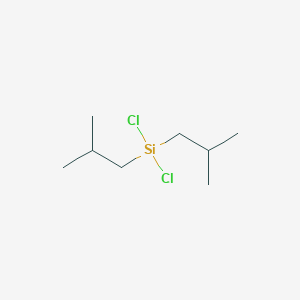
![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)
![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
